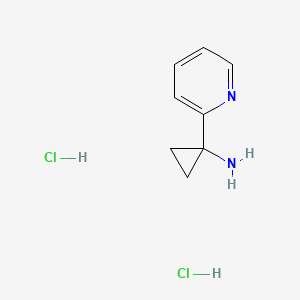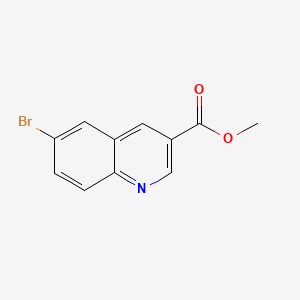
Methyl 6-bromoquinoline-3-carboxylate
Übersicht
Beschreibung
Methyl 6-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .
Molecular Structure Analysis
The InChI code for Methyl 6-bromoquinoline-3-carboxylate is1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 6-bromoquinoline-3-carboxylate is a solid substance stored at room temperature . It has a molecular weight of 266.09 .Wissenschaftliche Forschungsanwendungen
Fluorescent Brightening Agents : Compounds derived from 2-aryl-6-bromoquinolines, closely related to Methyl 6-bromoquinoline-3-carboxylate, have potential applications as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Chelating Ligands : Derivatives of 6-bromoquinoline have been used to create bidentate and tridentate chelating ligands. These compounds have shown high emission quantum yields, indicating potential in optical applications (Hu, Zhang, & Thummel, 2003).
Benzodiazepine Receptor Agonists and Antagonists : Certain isoquinolines and related compounds, including Methyl isoquinoline-3-carboxylate, have been identified as moderate affinity binders to the benzodiazepine receptor, suggesting their potential in developing receptor agonists and antagonists (Guzman et al., 1984).
Hypotensive Agents : Quinazolinones, which can be synthesized from 6-bromoquinoline derivatives, have been evaluated as hypotensive agents, showing significant blood pressure-lowering activities (Kumar, Tyagi, & Srivastava, 2003).
Synthesis of Polyhydroquinoline Derivatives : The one-pot condensation involving compounds related to Methyl 6-bromoquinoline-3-carboxylate has been used in the synthesis of polyhydroquinoline derivatives, highlighting its role in the synthesis of complex organic molecules (Khaligh, 2014).
Synthesis of PARP-1 Inhibitors : Quinoline derivatives, including those related to Methyl 6-bromoquinoline-3-carboxylate, have been synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in drug design (Lord, Mahon, Lloyd, & Threadgill, 2009).
Photolabile Protecting Groups : Brominated hydroxyquinolines, structurally similar to Methyl 6-bromoquinoline-3-carboxylate, have been used as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry and biological applications (Fedoryak & Dore, 2002).
Safety And Hazards
Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
methyl 6-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJGHYVBAPYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703466 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoquinoline-3-carboxylate | |
CAS RN |
1220418-77-8 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


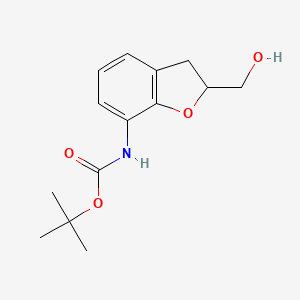

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)
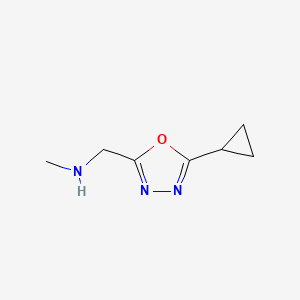
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)


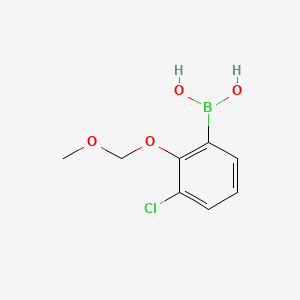
![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)
